1-(Thiophen-2-yl)ethane-1-peroxol
Description
1-(Thiophen-2-yl)ethane-1-peroxol is a sulfur-containing organic compound characterized by a thiophene ring linked to an ethane backbone bearing a peroxol (-O-O-) functional group. The thiophene moiety enhances aromaticity and may influence electronic properties, solubility, and biological interactions.
Properties
CAS No. |
144173-99-9 |
|---|---|
Molecular Formula |
C6H8O2S |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
2-(1-hydroperoxyethyl)thiophene |
InChI |
InChI=1S/C6H8O2S/c1-5(8-7)6-3-2-4-9-6/h2-5,7H,1H3 |
InChI Key |
ZDMYTQREKCOHRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)OO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Thiophen-2-yl)ethane-1-peroxol typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and ethane-1-peroxol as the primary reactants.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Catalysts: Catalysts such as transition metal complexes may be used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1-(Thiophen-2-yl)ethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or alkoxy groups.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing different functional groups.
Common Reagents: Reagents such as hydrogen peroxide, sodium borohydride, and halogens are commonly used in these reactions.
Major Products: The major products formed include sulfoxides, sulfones, alcohols, and substituted thiophenes.
Scientific Research Applications
1-(Thiophen-2-yl)ethane-1-peroxol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)ethane-1-peroxol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: It can modulate various biochemical pathways, including oxidative stress response and signal transduction pathways.
Effects: These interactions result in the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural Comparison with Thiophene-Containing Ketones
Thiophene-containing ketones, such as 1-(thiophen-2-yl)propan-1-one derivatives, share the thiophene ring but replace the peroxol group with a ketone (-C=O). Key differences include:
- Reactivity : Ketones are chemically stable, whereas peroxols are prone to decomposition due to the labile O-O bond.
- Synthetic Conditions : Ketones in were synthesized at 40°C under general procedures, but peroxols likely require milder conditions (e.g., lower temperatures, inert atmospheres) to prevent oxidative degradation .
- Biological Activity : Thiophene-ketone hybrids in exhibit antiproliferative activity (IC50 ~9–10 μM), but peroxols may act via oxidative stress mechanisms rather than direct enzyme inhibition .
Reactivity and Stability Compared to Alcohol Derivatives
Alcohol derivatives like 1-(thiophen-2-yl)ethanol () differ in functional group stability:
- Physical Properties: The peroxol’s polarity and lower thermal stability contrast with the ethanol derivative’s higher boiling point (GC retention time: 19–20 min) and optical activity ([α] = +22.3°).
- Synthetic Utility : Peroxols are valuable as oxidizing agents, whereas alcohols serve as intermediates for esters or ethers. The peroxol’s instability may limit its use in prolonged reactions .
Comparative Data Table
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